molecular formula C20H25N3O4 B3575426 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

Cat. No.: B3575426
M. Wt: 371.4 g/mol
InChI Key: SEOAUWSQSIANOK-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of two distinct aromatic rings, one with methoxy groups and the other with a nitro group, connected through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 3,4-dimethoxybenzyl with a halogenated derivative of 3-nitrobenzyl piperazine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • 1-Methyl-4-(3-nitrophenyl)piperazine

Uniqueness

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other piperazine derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-19-7-6-17(13-20(19)27-2)15-22-10-8-21(9-11-22)14-16-4-3-5-18(12-16)23(24)25/h3-7,12-13H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOAUWSQSIANOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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